Dalbavancin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dalbavancin is a second-generation lipoglycopeptide antibiotic that is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species . It is a semisynthetic derivative of the natural glycopeptide antibiotic A-40926, produced by the bacterium Actinomadura . This compound is known for its long half-life, which allows for convenient dosing regimens, typically once weekly .

Applications De Recherche Scientifique

Dalbavancin has a wide range of scientific research applications, particularly in the fields of medicine and microbiology. It is used to treat infections caused by Gram-positive bacteria, including MRSA and Streptococcus species . Its long half-life and potent antibacterial activity make it a valuable option for treating bone and joint infections, vascular graft infections, and prosthetic joint infections . Additionally, this compound is being explored for its efficacy in treating infective endocarditis and other difficult-to-treat infections .

Mécanisme D'action

Target of Action

Dalbavancin, also known as “this compound B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

This compound exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

This compound is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Result of Action

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. This compound demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .

Action Environment

To reduce the development of drug-resistant bacteria and maintain the effectiveness of this compound and other antibacterial drugs, this compound should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .

Analyse Biochimique

Biochemical Properties

Dalbavancin exerts its antimicrobial activity through two distinct modes of action: inhibition of cell wall synthesis and an anchoring mechanism . It interacts with the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

Cellular Effects

This compound demonstrates improved antibacterial potency against Gram-positive organisms . It has a long half-life of approximately one week, which is longer in tissues (e.g., skin, bone) than plasma . These factors have facilitated the development of single-dose or once-weekly dosing regimens to treat acute bacterial skin and skin structure infections (ABSSSI) .

Molecular Mechanism

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This disrupts the transglycosylation and transpeptidation reactions essential in cell wall biosynthesis .

Temporal Effects in Laboratory Settings

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid . It has been observed that each injection should be administered every 42–48 days to maintain the minimum concentration .

Dosage Effects in Animal Models

In both mouse and rhesus macaque models, viral replication and histopathological injuries caused by SARS-CoV-2 infection are significantly inhibited by this compound administration . Pharmacokinetic and clinical studies suggest that higher this compound doses provide similar or improved bactericidal killing and reduce the number of subsequent doses required to treat most infections .

Metabolic Pathways

This compound is not a substrate, inhibitor, or inducer of CYP450 isoenzymes . Subsequently, metabolites have not been observed in significant amounts in human plasma . The metabolites hydroxy-dalbavancin and mannosyl aglycone have been detected in urine .

Transport and Distribution

This compound distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid . It exhibits a steady-state volume of distribution >10 L . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Subcellular Localization

This compound acts by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

Méthodes De Préparation

Dalbavancin is synthesized through a series of chemical reactions starting from the natural glycopeptide A-40926. The preparation involves protecting the carboxyl group of A-40926, followed by amidation with 3-(dimethylamino)-1-propylamine . The reaction conditions are mild, and the process includes hydrolysis, acidification, and purification steps to yield this compound . Industrial production methods involve fermentation of Actinomadura to produce A-40926, which is then extracted and purified before undergoing chemical modification to form this compound .

Analyse Des Réactions Chimiques

Dalbavancin undergoes various chemical reactions, including hydrolysis and amidation. It is stable under acidic conditions but can degrade under heat stress, forming degradation products such as mannosyl aglycone . Common reagents used in its synthesis include 3-(dimethylamino)-1-propylamine for amidation and various buffers for maintaining pH during reactions . The major products formed from these reactions are the desired this compound and its degradation products under stress conditions .

Comparaison Avec Des Composés Similaires

Dalbavancin is often compared to other glycopeptide antibiotics such as vancomycin, teicoplanin, and oritavancin . While all these antibiotics share a similar mechanism of action, this compound stands out due to its long half-life and convenient dosing regimen . Vancomycin and teicoplanin require more frequent dosing, whereas this compound can be administered once weekly . Oritavancin, another lipoglycopeptide, also has a long half-life but differs in its spectrum of activity and pharmacokinetic properties .

Propriétés

| Dalbavancin has a spectrum and mechanism of action similar to vancomycin, a naturally formed glycopeptide antimicrobial. The bactericidal action of dalbavancin results primarily from inhibition of cell-wall biosynthesis. Specifically, dalbavancin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, which is normally a five-point interaction. Binding of dalbavancin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, dalbavancin alters bacterial-cell-membrane permeability and RNA synthesis. | |

Numéro CAS |

171500-79-1 |

Formule moléculaire |

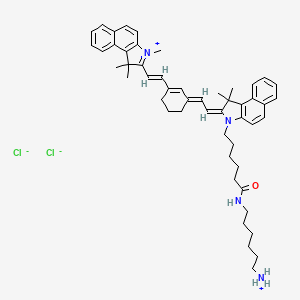

C88H100Cl2N10O28 |

Poids moléculaire |

1816.7 g/mol |

Nom IUPAC |

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |

Clé InChI |

KGPGQDLTDHGEGT-FOPUKGCJSA-N |

SMILES isomérique |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

SMILES canonique |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

Apparence |

Off-white solid powder |

Pureté |

>90% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

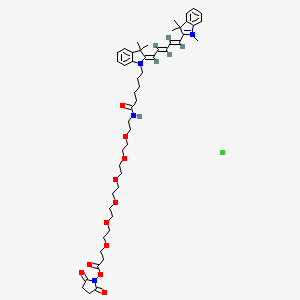

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)